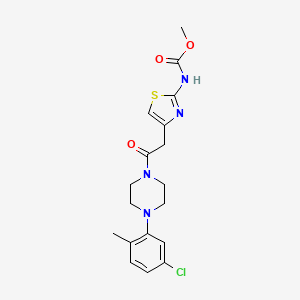
Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiazole moiety, which has been associated with various biological activities, including anticonvulsant and antitumor effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 490.1 g/mol. The structural features include:
- A thiazole ring , known for its diverse biological activities.
- A piperazine moiety , contributing to its pharmacological profile.
- A chlorinated phenyl group , which may enhance biological activity through electronic effects.
Anticonvulsant Activity
Thiazole derivatives have shown significant anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their efficacy in models of epilepsy. A study demonstrated that thiazole-integrated compounds exhibited high levels of protection against seizures, with some achieving 100% protection in animal models . The presence of electron-donating groups, such as methoxy or methyl groups, enhances anticonvulsant activity.
Antitumor Activity
The thiazole moiety is also implicated in anticancer activities. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values in the low micromolar range (e.g., less than 30 µM) have been identified as potent antitumor agents . The structure-activity relationship analysis suggests that modifications on the phenyl ring significantly impact cytotoxicity, with specific substitutions leading to enhanced activity against tumor cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight several key factors influencing the biological activity of thiazole-containing compounds:
- Substitution Patterns : The position and nature of substituents on the phenyl and thiazole rings play crucial roles in determining potency.
- Electronic Effects : Electron-withdrawing or electron-donating groups can modulate the reactivity and interaction with biological targets.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | Structure | 1.61 ± 1.92 | Antitumor |
| Compound 2 | Structure | 10 – 30 | Anticancer |
| Compound 3 | Structure | >1000 | Inactive |
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Anticonvulsant Study : A series of thiazole derivatives were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model, revealing that specific structural modifications led to enhanced efficacy .
- Anticancer Research : In vitro studies demonstrated that thiazole-based compounds exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin .
Eigenschaften
IUPAC Name |
methyl N-[4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-12-3-4-13(19)9-15(12)22-5-7-23(8-6-22)16(24)10-14-11-27-17(20-14)21-18(25)26-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJBXXKILFKZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














